Tiazofurin

Übersicht

Beschreibung

Tiazofurin ist ein Medikament, das als Inhibitor des Enzyms Inosinmonophosphatdehydrogenase wirkt. Aufgrund seiner antiproliferativen Wirkung auf Tumorzellen wurde es für den potenziellen Einsatz in der Krebstherapie untersucht. Nebenwirkungen wie Pleuroperikarditis und ein grippenähnliches Syndrom haben seine Entwicklung jedoch begrenzt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte:

Behandlung von 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose mit Trimethylsilylcyanid: führt zur Bildung von 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosylcyanid.

Behandlung mit Schwefelwasserstoff: führt zur Bildung von (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-carbamothioyltetrahydrofuran-3,4-diyldibenzoat.

Cyclisierung mit Ethylbrompyruvat: führt zu 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolcarbonsäureethylester.

Entfernung der Schutzgruppen mit Natriummethoxid: führt zu 2-beta-D-Ribofuranosyl-4-thiazolcarbonsäureethylester.

Amid-Ester-Austausch durch Behandlung mit trockenem Ammoniak: vervollständigt die Synthese von this compound.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidations- und Reduktionsreaktionen: Diese Reaktionen sind essentiell für die Modifizierung der funktionellen Gruppen am Thiazolring.

Substitutionsreaktionen: Häufige Reagenzien sind Halogene und Nukleophile, die bestimmte Atome oder Gruppen am Molekül ersetzen können.

Cyclisierungsreaktionen: Diese sind entscheidend für die Bildung der Thiazolringstruktur.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Thiazolderivate, die unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Vorläufer für die Synthese anderer Thiazolderivate mit potenziellen biologischen Aktivitäten.

Biologie: This compound hat in vitro und in Tiermodellen antiproliferative Wirkungen auf Tumorzellen gezeigt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Inosinmonophosphatdehydrogenase, das das geschwindigkeitsbestimmende Enzym in der Guanosintriphosphatbiosynthese ist. Diese Hemmung führt zu einer Abnahme des Guanosintriphosphatspiegels, was wiederum die Proliferation von Krebszellen beeinflusst. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der Inosinmonophosphatdehydrogenaseaktivität und die anschließende Reduktion der Guanosintriphosphatkonzentrationen in Blastzellen .

Vorbereitungsmethoden

The synthesis of tiazofurin involves several steps:

Treatment of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide: to produce 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.

Hydrogen sulfide treatment: leads to the formation of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.

Cyclization with ethyl bromopyruvate: results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.

Removal of protecting groups with sodium methoxide: yields 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.

Amide-ester interchange by treatment with dry ammonia: completes the synthesis of this compound.

Analyse Chemischer Reaktionen

Tiazofurin undergoes various chemical reactions, including:

Oxidation and reduction reactions: These reactions are essential for modifying the functional groups on the thiazole ring.

Substitution reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups on the molecule.

Cyclization reactions: These are crucial for forming the thiazole ring structure.

The major products formed from these reactions include various thiazole derivatives, which have diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for synthesizing other thiazole derivatives with potential biological activities.

Biology: Tiazofurin has shown antiproliferative effects on tumor cells in vitro and in animal models.

Wirkmechanismus

Tiazofurin exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase, which is the rate-limiting enzyme in guanosine triphosphate biosynthesis. This inhibition leads to a decrease in guanosine triphosphate levels, which in turn affects the proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of inosine monophosphate dehydrogenase activity and the subsequent reduction in guanosine triphosphate concentrations in blast cells .

Vergleich Mit ähnlichen Verbindungen

Tiazofurin ist unter den Thiazolderivaten einzigartig aufgrund seiner spezifischen Hemmung der Inosinmonophosphatdehydrogenase. Ähnliche Verbindungen umfassen:

Sulfathiazol: Ein antimikrobielles Medikament.

Ritonavir: Ein antiretrovirales Medikament.

Abafungin: Ein Antimykotikum.

Bleomycin: Ein antineoplastisches Medikament.

Diese Verbindungen teilen sich die Thiazolringstruktur, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Zielen.

Biologische Aktivität

Tiazofurin is a synthetic nucleoside analog that has garnered attention for its potential anti-cancer properties. It primarily acts by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine triphosphate (GTP) biosynthesis. This inhibition leads to a decrease in GTP levels, thereby affecting cellular proliferation and inducing apoptosis in various cancer cell lines.

The biological activity of this compound is largely attributed to its selective blockade of IMPDH, an enzyme that plays a significant role in the de novo synthesis of purines, particularly GTP. Elevated IMPDH activity is often observed in cancer cells, making it a sensitive target for chemotherapy. By reducing GTP concentrations, this compound disrupts the proliferation of tumor cells and induces apoptosis.

Key Mechanisms:

- IMPDH Inhibition : Reduces GTP levels, affecting cell proliferation.

- Induction of Apoptosis : Activates caspases (e.g., caspase-3 and caspase-9), leading to programmed cell death.

- Cell Cycle Arrest : Alters cell cycle progression, particularly in cancer cells.

In Vitro Studies

Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, a study on oral cancer cells (SCC-VII and SCC-25) revealed that this compound significantly inhibited cell viability in a dose-dependent manner:

| Dose (µM) | SCC-VII Viability (%) | SCC-25 Viability (%) |

|---|---|---|

| 0.25 | 93 | 91 |

| 0.5 | 85 | 82 |

| 1.0 | 60 | 59 |

| 2.0 | 25 | 22 |

Additionally, apoptosis was significantly increased in treated cells compared to controls, with apoptosis rates reaching approximately 68.71% for SCC-VII and 70.46% for SCC-25 at the highest dose (2 µM) .

In Vivo Studies

In murine models, this compound has shown promising results in reducing tumor growth. It was found to have an antiproliferative effect against various tumors, although early clinical trials indicated severe toxicity at higher doses .

Clinical Trials

Phase I clinical trials have investigated the safety and efficacy of this compound in patients with solid tumors and leukemia. Notably, a study involving patients with end-stage leukemia demonstrated a correlation between decreased IMPDH activity and clinical response, particularly in those with myeloid blast crisis of chronic myeloid leukemia . However, these trials were often halted due to toxicity concerns.

Case Studies

A review of case studies highlights the variability in patient responses to this compound treatment across different cancer types:

- Leukemia Patients : Showed significant biochemical responses correlating with decreased IMPDH activity.

- Solid Tumors : Initial promise was overshadowed by adverse effects leading to trial discontinuation.

Eigenschaften

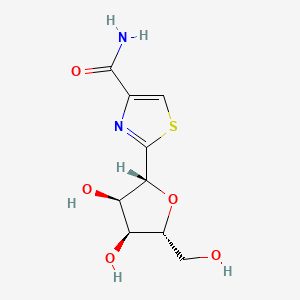

IUPAC Name |

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRDYQYEVDDKCR-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208827 | |

| Record name | Tiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water | |

| Record name | TIAZOFURIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/286193%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

60084-10-8 | |

| Record name | Tiazofurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60084-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiazofurin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060084108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiazofurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAZOFURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULJ82834RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.